Broader Therapeutic Indication Scope vs. Minimal Acrylamide Scaffold Based on Patent Claims
The patent family including 1448139-68-1 claims use for treating oxidative damage-associated diseases, preventing UV damage to mammalian skin, reversing aging effects, and treating dry skin [1]. This is evidenced by 26 distinct International Patent Classification (IPC) codes and 27 F-terms assigned to the patent, indicating a broad therapeutic scope [2]. In contrast, the minimal acrylamide scaffold (E)-3-(thiophen-2-yl)acrylamide (CAS not specified) is typically employed only as a synthetic intermediate and lacks any therapeutic patent claims, quantified by zero IPC codes related to medical use .
| Evidence Dimension | Number of Therapeutic Indication IPC Codes (Scope of Patent Claims) |
|---|---|
| Target Compound Data | 26 IPC codes and 27 F-terms covering oxidative damage, UV damage, skin aging, dry skin, etc. |
| Comparator Or Baseline | (E)-3-(thiophen-2-yl)acrylamide (minimal scaffold): 0 therapeutic IPC codes |
| Quantified Difference | 26 vs. 0 IPC codes (infinite relative scope increase) |
| Conditions | Patent publication analysis using J-GLOBAL database |
Why This Matters
For procurement decisions in drug discovery programs targeting dermatological or oxidative-stress-related indications, the breadth of protected therapeutic uses directly increases the compound's utility value and reduces the risk of intellectual property conflicts with narrower-scope alternatives.
- [1] J-GLOBAL. Patent Detail for J-GLOBAL ID 201303024360295529. Claims for oxidative damage, UV damage prevention, skin aging, dry skin treatment. View Source
- [2] J-GLOBAL. IPC and F-term assignments for the same patent family. View Source
